4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide
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Overview
Description
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide is a complex organic compound that features both sulfonyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to form an intermediate sulfonamide. This intermediate is then reacted with 4-fluorobenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide
- **4-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dihydroxyphenyl)methylideneamino]benzamide
Uniqueness
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can enhance its biological activity and specificity. The combination of these functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
477732-89-1 |
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Molecular Formula |
C20H15ClFN3O3S |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H15ClFN3O3S/c21-16-5-11-19(12-6-16)29(27,28)25-18-9-3-15(4-10-18)20(26)24-23-13-14-1-7-17(22)8-2-14/h1-13,25H,(H,24,26) |
InChI Key |
LYJGCGWZCQFZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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